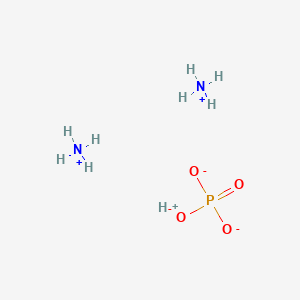

Ammonium dihydrogen phosphate

Description

Propriétés

IUPAC Name |

azanium;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H3O4P/c;1-5(2,3)4/h1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVGISIMTYGQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[NH4]H2PO4, H6NO4P | |

| Record name | Ammonium dihydrogen phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_dihydrogen_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-31-9, 10124-31-9 (Parent) | |

| Record name | Phosphoric acid, ammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5029689 | |

| Record name | Ammonium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White solid with a slight odor of ammonia; [CAMEO] | |

| Record name | Phosphoric acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium phosphate, monobasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in ethanol; insoluble in acetone, 40.4 g/100 g water at 25 °C, 1 g dissolves in about 2.5 mL water; slightly soluble in alcohol; practically insoluble in acetone | |

| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.80 g/cu cm | |

| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, tetrahedral crystals, Brilliant white crystals or powder | |

CAS No. |

7722-76-1, 10361-65-6, 7783-28-0 | |

| Record name | Ammonium dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7722-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triammonium phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diammonium hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium dihydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM PHOSPHATE, MONOBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09254QB17T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 °C | |

| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Ammonium Dihydrogen Phosphate (ADP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, and the physical and chemical properties of ammonium (B1175870) dihydrogen phosphate (B84403) (ADP), a material of significant interest in various scientific and technological fields, including nonlinear optics and piezoelectric applications.

Introduction

Ammonium dihydrogen phosphate (NH₄H₂PO₄), also known as monoammonium phosphate (MAP), is an inorganic salt of phosphoric acid.[1] It is a colorless, odorless crystalline solid that is a prominent material in agriculture as a fertilizer and has found critical applications in the fields of optics and electronics due to its unique physical properties.[2][3] This document details the fundamental characteristics of ADP, offering a technical resource for researchers and professionals.

Crystal Structure and Crystallographic Data

This compound crystallizes in the tetragonal system at room temperature, belonging to the space group I-42d.[4][5] The structure is characterized by a three-dimensional framework of phosphate tetrahedra linked by hydrogen bonds, with ammonium ions situated in the cavities of this framework.[4]

The crystal structure consists of NH₄⁺ and H₂PO₄⁻ ions. In the H₂PO₄⁻ framework, the phosphorus atom is tetrahedrally coordinated to four oxygen atoms.[4] The ammonium ions are also tetrahedrally coordinated to hydrogen atoms.[4] This specific arrangement gives rise to its notable piezoelectric and nonlinear optical properties.

Table 1: Crystallographic Data for this compound (ADP)

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [2][6] |

| Space Group | I-42d | [4][5] |

| Lattice Parameters | a = 7.4997 (4) Å | [7] |

| c = 7.5494 (12) Å | [7] | |

| Unit Cell Volume | 425.8 ų | [8] |

| Formula Units per Unit Cell (Z) | 4 |

Physical and Chemical Properties

ADP exhibits a range of important physical and chemical properties that are summarized in the tables below. These properties make it suitable for various specialized applications.

Physical Properties

The physical characteristics of ADP are well-documented, with its optical and piezoelectric properties being of particular interest for advanced applications.

Table 2: Physical Properties of this compound (ADP)

| Property | Value | Reference |

| Molar Mass | 115.025 g/mol | [2] |

| Appearance | White, tetrahedral crystals or crystalline powder | [1][9] |

| Density | 1.80 g/cm³ | [2] |

| Melting Point | 190 °C (decomposes) | [2] |

| Refractive Index (at 589 nm) | n₀ = 1.525, nₑ = 1.479 | [1][2] |

| Optical Band Gap | ~4.7 - 4.99 eV | [10][11] |

| Piezoelectric Coefficient (d₃₃) | 8.66 x 10⁻¹² C/N | [12] |

Solubility and pH

ADP is highly soluble in water, and its solubility is temperature-dependent. The pH of an aqueous solution of ADP is acidic.

Table 3: Solubility and pH of this compound (ADP)

| Property | Value | Reference |

| Solubility in Water | 28 g/100 mL at 10 °C | [2] |

| 36 g/100 mL at 20 °C | [2] | |

| 40.4 g/100 mL at 25 °C | [1][3] | |

| 173 g/100 mL at 100 °C | [2] | |

| Solubility in other solvents | Slightly soluble in ethanol; insoluble in acetone | [1][3] |

| pH of Aqueous Solution | 3.8 - 4.4 (50 g/L at 20 °C) | [13] |

| 4.2 (0.2 Molar solution) | [1] |

Chemical Properties

ADP is stable under normal conditions but decomposes upon heating.

Table 4: Chemical Properties of this compound (ADP)

| Property | Description | Reference |

| Thermal Decomposition | Decomposes upon heating above 190 °C to ammonia (B1221849) and phosphoric acid.[2][14] | [2][14] |

| Stability | Stable in air at room temperature.[15] | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound crystals.

Crystal Growth by Slow Evaporation

This method is commonly used to grow high-quality single crystals of ADP from an aqueous solution.

Methodology:

-

Solution Preparation: Prepare a saturated aqueous solution of ADP (analytical grade) in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Filtration: Filter the saturated solution using a Whatman filter paper to remove any insoluble impurities.

-

Crystallization: Transfer the filtered solution into a clean crystallizing dish or beaker. Cover the container with a perforated lid (e.g., paraffin (B1166041) film with small holes) to allow for slow evaporation of the solvent.

-

Incubation: Place the container in a vibration-free environment with a constant temperature (e.g., room temperature) to facilitate the growth of large, well-defined crystals.[8]

-

Crystal Harvesting: Once the crystals have reached the desired size, carefully remove them from the solution, and dry them on a filter paper.

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystal structure and phase purity of the grown ADP crystals.

Methodology:

-

Sample Preparation: Finely grind a small number of ADP crystals into a homogeneous powder using an agate mortar and pestle.

-

Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat, densely packed surface to minimize preferred orientation effects.

-

Data Collection: Place the sample holder in a powder X-ray diffractometer. Set the instrument parameters, typically using Cu Kα radiation (λ = 1.5406 Å). Scan a 2θ range from, for example, 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: Analyze the resulting diffraction pattern to identify the Bragg peaks. Compare the peak positions and intensities with standard diffraction data for ADP (e.g., from the JCPDS database) to confirm the crystal structure and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the ADP crystal.

Methodology:

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the ADP sample with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar.[2][9] The mixture should be homogeneous.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[14]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the positions and shapes of the absorption bands to identify the vibrational modes of the ammonium (NH₄⁺) and dihydrogen phosphate (H₂PO₄⁻) ions.

UV-Vis-NIR Spectroscopy

This technique is used to determine the optical transmittance window and the optical band gap of the ADP crystal.

Methodology:

-

Sample Preparation: Cut and polish a thin plate of the grown ADP crystal with parallel faces. The typical thickness is around 1-2 mm.

-

Spectral Measurement: Place the polished crystal sample in the sample holder of a UV-Vis-NIR spectrophotometer. Record the transmission or absorption spectrum over a wavelength range, for example, from 200 to 1200 nm.[13]

-

Data Analysis: From the transmission spectrum, identify the wavelength range where the crystal is transparent. The lower cutoff wavelength can be used to estimate the optical band gap of the material.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of ADP.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the ADP sample (typically 2-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Thermal Program: Place the pan in the TGA furnace. Heat the sample from room temperature to a higher temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the temperatures at which weight loss occurs, corresponding to decomposition events.

Nonlinear Optical (NLO) Property Measurement

The second-order and third-order nonlinear optical properties of ADP can be investigated using the Kurtz-Perry powder technique and the Z-scan technique, respectively.

Methodology:

-

Sample Preparation: Grind the ADP crystal into a fine powder and sieve it to obtain a uniform particle size.

-

Measurement: A high-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm) is passed through the powdered sample. The intensity of the generated second harmonic signal (at 532 nm) is measured and compared with that of a standard reference material (e.g., KDP).[7]

Methodology:

-

Experimental Setup: A focused Gaussian laser beam is passed through the ADP sample, which is mounted on a translation stage that moves along the beam's propagation direction (the z-axis).

-

Open-Aperture Z-scan: The transmitted light is collected by a detector without an aperture to measure the nonlinear absorption.

-

Closed-Aperture Z-scan: An aperture is placed before the detector to measure the nonlinear refraction.

-

Data Analysis: By analyzing the transmission data as a function of the sample's position, the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) can be determined.[4][10]

Piezoelectric Coefficient Measurement

The direct piezoelectric effect can be used to measure the piezoelectric coefficient (d₃₃).

Methodology:

-

Sample Preparation: A properly oriented ADP crystal is cut and polished, and electrodes are applied to the appropriate faces.

-

Measurement: A known, oscillating force is applied to the crystal using a quasi-static d₃₃ meter. The charge generated across the electrodes is measured.

-

Calculation: The piezoelectric coefficient d₃₃ is calculated as the ratio of the generated charge to the applied force.[12]

Conclusion

This compound is a material with a well-defined crystal structure and a unique combination of physical and chemical properties. Its significant piezoelectric and nonlinear optical characteristics make it a valuable material for a range of technological applications. This guide provides essential data and experimental protocols to support further research and development involving ADP.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Z-scan technique - Wikipedia [en.wikipedia.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. kurtz-perry powder technique: Topics by Science.gov [science.gov]

- 14. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.ijcaonline.org [research.ijcaonline.org]

Synthesis and characterization of ammonium dihydrogen phosphate.

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium (B1175870) Dihydrogen Phosphate (B84403) (ADP)

Introduction

Ammonium dihydrogen phosphate (NH₄H₂PO₄), also known as monoammonium phosphate (MAP), is an inorganic salt of phosphoric acid and ammonia (B1221849).[1] It is a compound of significant interest across various scientific and industrial domains due to its unique properties. ADP is widely utilized as a primary component in agricultural fertilizers, supplying essential nitrogen and phosphorus to plants.[1][2] It also serves as a key ingredient in dry chemical fire extinguishers, a buffering agent in biochemical research, and a food additive.[1][2][3] In the realm of advanced materials, ADP crystals are highly valued for their piezoelectric, antiferroelectric, and nonlinear optical (NLO) properties, making them crucial for applications in electro-optic modulators, harmonic generators in laser systems, and as monochromators for X-ray analysis.[4][5][6][7]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate a deeper understanding and practical application of this versatile compound.

Synthesis of this compound

The most common and straightforward method for preparing this compound is through the exothermic neutralization reaction between phosphoric acid (H₃PO₄) and ammonia (NH₃) in equimolar amounts.[1][8]

Chemical Equation: H₃PO₄(aq) + NH₃(aq) → NH₄H₂PO₄(aq)[8][9]

The resulting aqueous solution is then concentrated and cooled to facilitate the crystallization of solid ADP.

Experimental Protocol: Laboratory Scale Synthesis

This protocol details the synthesis of ADP crystals from dilute solutions of phosphoric acid and ammonia.[9]

Materials and Equipment:

-

1 mol dm⁻³ Phosphoric Acid (H₃PO₄)

-

1 mol dm⁻³ Ammonia Solution (NH₃)

-

Methyl Orange Indicator

-

Pipette (10 cm³) and Burette (50 cm³)

-

Conical Flask (100 cm³) and Evaporating Basin

-

Bunsen Burner, Tripod, and Gauze

-

Filter Funnel and Filter Paper

-

Glass Rod and Watch Glass

Methodology:

-

Titration:

-

Pipette 10 cm³ of 1 mol dm⁻³ ammonia solution into a conical flask.

-

Add a few drops of methyl orange indicator.

-

Titrate with 1 mol dm⁻³ phosphoric acid from a burette until the indicator turns from yellow to orange/red, marking the neutralization point. Record the exact volume of acid used.[9]

-

-

Reaction:

-

Pipette a fresh 10 cm³ of 1 mol dm⁻³ ammonia solution into an evaporating basin.

-

Using the burette, add the same volume of 1 mol dm⁻³ phosphoric acid recorded during the titration step to the evaporating basin. This ensures an equimolar reaction without indicator contamination.[9]

-

-

Crystallization:

-

Gently heat the evaporating basin over a tripod and gauze to evaporate the water and concentrate the solution. Reduce the volume to approximately one-fifth of the original. Avoid boiling to prevent splashing.[9]

-

Allow the concentrated solution to cool to room temperature. ADP crystals will precipitate out of the solution.[9]

-

-

Isolation and Drying:

-

Separate the crystals from the supernatant liquid by filtration.

-

Wash the crystals with a minimal amount of cold deionized water to remove any remaining impurities.

-

Carefully transfer the filtered crystals onto a watch glass, cover them with a clean piece of filter paper, and leave them to dry at room temperature.[9]

-

Below is a workflow diagram illustrating the synthesis process.

Caption: Workflow diagram for the synthesis of this compound (ADP).

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, structure, and physicochemical properties of the synthesized ADP.

X-Ray Diffraction (XRD)

Powder X-ray diffraction is a fundamental technique used to identify the crystalline phase and determine the lattice parameters of the synthesized material. ADP crystallizes in the tetragonal system with the space group I-42d.[4][7][10]

Experimental Protocol: A typical powder XRD analysis is performed using a diffractometer with Cu Kα radiation (λ = 1.54056 Å).[11] Data is collected over a 2θ range of 10-70° with a slow scanning rate (e.g., 1.6°/min) to ensure good resolution of the diffraction peaks.[11] The resulting pattern is then compared to standard diffraction data (e.g., JCPDS Card No. 37-1479) to confirm the crystal structure.[4]

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Tetragonal | [4][7][12] |

| Space Group | I-42d | [10][13][14] |

| Lattice Parameter, a | 7.4997 Å - 7.502 Å | [4][10][15] |

| Lattice Parameter, c | 7.5494 Å - 7.554 Å | [4][10][15] |

| Unit Cell Volume | ~425 ų |[12] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the ADP molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: The FTIR spectrum is typically recorded in the range of 4000-400 cm⁻¹.[11] A common sample preparation method is the KBr pellet technique, where a small amount of the ADP sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.[11]

Table 2: Key FTIR Vibrational Band Assignments for ADP

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

|---|---|---|

| ~3250 (broad) | O-H and N-H stretching vibrations | [11] |

| ~2387 | Hydrogen bond (P-O...H-O-P) | [11][16] |

| ~1642 | Bending vibration of water | [12] |

| ~1409 | Bending vibration of ammonium (NH₄⁺) | [11] |

| ~1292 | Asymmetric stretching of PO₄ combined with lattice vibrations | [11] |

| 1098, 910 | P-O-H vibrations | [11] |

| 560, 405 | PO₄ vibrations |[11] |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of ADP. When heated, ADP undergoes decomposition, initially releasing ammonia (NH₃) and forming phosphoric acid (H₃PO₄).[17][18]

Experimental Protocol: Thermal analysis is conducted by heating a small sample (2-3 mg) in a platinum or alumina (B75360) pan from room temperature to a higher temperature (e.g., 500-600°C) at a constant heating rate (e.g., 1-5°C/min) under a controlled atmosphere (e.g., argon or air).[17][18][19] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample.

Table 3: Thermal Decomposition Data for this compound

| Temperature Range (°C) | Observation | Evolved Products | Reference(s) |

|---|---|---|---|

| Onset ~154, Peak ~188-200 | Initial endothermic decomposition | NH₃, H₃PO₄ | [17][18][19] |

| >200 | Further condensation of phosphoric acid | H₂O | [18] |

| Up to ~530 | Complete decomposition | Gaseous products |[17][19] |

Solubility Analysis

The solubility of ADP in water is a key physical property, particularly relevant for its use in agriculture and for purification via recrystallization. Solubility is highly dependent on temperature.[2]

Experimental Protocol: Solubility is determined by preparing saturated solutions of ADP in deionized water at various constant temperatures (e.g., from 10°C to 80°C). The concentration of the dissolved ADP in a known amount of the saturated solution is then measured, often by gravimetric analysis after evaporating the solvent.

Table 4: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g H₂O) | Reference(s) |

|---|---|---|

| 10 | 28.0 | [20] |

| 20 | 35.3 | [20][21] |

| 30 | 43.9 | [20] |

| 40 | 57.0 | [20] |

| 60 | 82.5 | [20] |

| 80 | 118.3 |[20] |

The logical flow of the characterization process is depicted in the diagram below.

Caption: Logical workflow for the characterization of synthesized ADP crystals.

Conclusion

This guide has provided a detailed framework for the synthesis and comprehensive characterization of this compound. The neutralization reaction of phosphoric acid and ammonia offers a reliable method for producing ADP crystals. Subsequent characterization using techniques such as XRD, FTIR, and thermal analysis is essential for verifying the material's structural integrity, chemical composition, and thermal stability. The quantitative data and standardized protocols presented herein serve as a valuable resource for researchers and scientists engaged in the study and application of this important inorganic compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | H3N.H3O4P | CID 24402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Growth and Characterization of ADP Single Crystal [article.sapub.org]

- 5. Structural, Optical, Electrical and Thermal Characterizations of Pure and L-alanine Doped this compound Crystals [scirp.org]

- 6. Growth and characterization study of this compound, potassium dihydrogen phosphate single crystals | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. research.ijcaonline.org [research.ijcaonline.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. edu.rsc.org [edu.rsc.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

- 13. Crystal Structure of this compound [jstage.jst.go.jp]

- 14. journals.jps.jp [journals.jps.jp]

- 15. researchgate.net [researchgate.net]

- 16. ias.ac.in [ias.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 20. This compound [chemister.ru]

- 21. Unique properties of ammonium dihydrogen phosphat_Chemicalbook [chemicalbook.com]

Solubility of ammonium dihydrogen phosphate in different solvents.

An In-depth Technical Guide to the Solubility of Ammonium (B1175870) Dihydrogen Phosphate (B84403) in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Ammonium dihydrogen phosphate (NH₄H₂PO₄), also known as monoammonium phosphate (MAP), is a widely utilized compound in various fields, including agriculture as a fertilizer, in fire extinguishers, and as a buffering agent in chemical and biological applications.[1][2][3][4] A thorough understanding of its solubility characteristics in different solvents is crucial for optimizing its use in these applications, particularly in drug development where it may be used as a buffer or a component in formulation. This guide provides a comprehensive overview of the solubility of this compound in water and several organic solvents, along with detailed experimental protocols for solubility determination.

Quantitative Solubility Data

The solubility of this compound is significantly dependent on the solvent and the temperature. The following tables summarize the available quantitative data.

Solubility in Water

This compound is highly soluble in water, and its solubility increases significantly with a rise in temperature.[1][2]

| Temperature (°C) | Solubility (g / 100 g of water) |

| 0 | 22.6[5] |

| 10 | 28.0[5] |

| 20 | 35.3[5] |

| 20 | 37.4[6][7] |

| 25 | 39.5[5] |

| 25 | 40.4[8] |

| 30 | 43.9[5] |

| 40 | 57.0[5] |

| 60 | 82.5[5] |

| 80 | 118.3[5] |

| 100 | 173.2[5] |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally much lower than in water.[1]

| Solvent | Solubility | Reference |

| Ethanol | Slightly soluble | [6][8][9] |

| Methanol | The solubility of MAP increases with the increase of temperature and the increase of water mole fraction in the water–methanol system. | [10] |

| Acetone | Insoluble | [5][6][8][9] |

| n-Propanol | Solubility of MAP increases with increasing temperature and with the mole fraction of water in the water + n-propanol binary solvent system. | [11] |

| i-Propanol | Solubility of MAP increases with increasing temperature and with the mole fraction of water in the water + i-propanol binary solvent system. | [11] |

| tert-Butanol (B103910) | Solubility of MAP increases with increasing temperature and with the mole fraction of water in the water + tert-butanol binary solvent system. | [11] |

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of this compound. The most common are the dynamic and static equilibrium methods.

Dynamic Method

This method is often used to determine the solubility in ternary systems (e.g., salt + water + anti-solvent).

Apparatus:

-

Jacketed glass reactor

-

Low-temperature constant temperature reaction bath

-

Magnetic stirrer

-

Precision thermometer

-

Condensing tube

Procedure:

-

A known mass of the solvent (e.g., a water-ethanol mixture of a specific composition) is placed into the jacketed glass reactor.

-

The solution is heated to a temperature higher than the desired experimental temperature to ensure no solid phase is present.

-

The solution is then cooled at a constant rate while being stirred continuously.

-

The temperature at which the first crystals appear (the crystallization temperature) is recorded. This is considered the saturation temperature for that specific concentration.

-

Small, known amounts of the solute (this compound) are incrementally added to the solution. After each addition, the solution is heated to dissolve the solute completely and then cooled to determine the new crystallization temperature.

-

This process is repeated to obtain solubility data over a range of temperatures and concentrations.

Static Equilibrium Method (Gravimetric Method)

This method involves allowing a solution to reach equilibrium with an excess of the solid solute at a constant temperature.

Apparatus:

-

Thermostatically controlled water bath or shaker

-

Sealed flasks

-

Analytical balance

-

Filtration apparatus

-

Drying oven

Procedure:

-

An excess amount of this compound is added to a known mass of the solvent in a sealed flask.

-

The flask is placed in a thermostatically controlled water bath or shaker and agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature is maintained at the desired experimental value with high precision (e.g., ±0.05 K).[12]

-

After equilibrium is established, the agitation is stopped, and the solid phase is allowed to settle.

-

A sample of the supernatant saturated solution is carefully withdrawn using a syringe fitted with a filter to prevent solid particles from being included.

-

The mass of the withdrawn sample is accurately determined.

-

The solvent is then evaporated from the sample by drying in an oven at a suitable temperature (e.g., below the decomposition temperature of the salt) until a constant weight is achieved.

-

The mass of the remaining dry salt is measured.

-

The solubility is then calculated as the mass of the dissolved salt per mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Generalized experimental workflow for solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound: a multifunctional inorganic compound and its chemical properties_Chemicalbook [chemicalbook.com]

- 4. This compound | ibresco [ibresco.com]

- 5. This compound [chemister.ru]

- 6. Unique properties of ammonium dihydrogen phosphat_Chemicalbook [chemicalbook.com]

- 7. This compound [chemical-sales.com]

- 8. This compound | H3N.H3O4P | CID 24402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. srd.nist.gov [srd.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄), also known as monoammonium phosphate (MAP), is an inorganic salt of significant interest across various scientific and industrial sectors. Its unique properties make it a valuable compound in fields ranging from agriculture and material science to optics and potentially, in specific pharmaceutical applications as a buffering agent or a raw material. This technical guide provides a comprehensive overview of the core physical and chemical properties of NH₄H₂PO₄, complete with experimental protocols and logical workflows to aid researchers and professionals in its application and analysis.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of ammonium dihydrogen phosphate are summarized in the tables below, providing a quick reference for quantitative data.

General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | NH₄H₂PO₄ | [1] |

| Molar Mass | 115.03 g/mol | [2][3] |

| Appearance | White crystalline powder or colorless tetragonal crystals | [1][4] |

| Density | 1.80 g/cm³ | [2][5][6] |

| Melting Point | 190 °C (374 °F; 463 K) | [2][4][5] |

| Decomposition Temperature | Begins to decompose above 190-200 °C | [1][4] |

| Crystal Structure | Tetragonal | [4][5] |

| Refractive Index (n_D) | n_o = 1.522, n_e = 1.478 | [5] |

Solubility and Solution Properties

| Property | Value | Reference |

| Solubility in Water | 36 g/100 mL at 20 °C; solubility increases with temperature | [5] |

| Solubility in Other Solvents | Insoluble in ethanol (B145695) and acetone | [3][5] |

| pH of Aqueous Solution | 4.2 - 4.8 for a 0.2 Molar solution | [1][3] |

Thermodynamic Properties

| Property | Value | Reference |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1445.07 kJ/mol | [5] |

| Molar Heat Capacity (C_p) | Data available in scientific literature, requires specific experimental determination | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of NH₄H₂PO₄. The following sections outline protocols for key experiments.

Synthesis of this compound

A common laboratory-scale synthesis involves the neutralization reaction between phosphoric acid and ammonia (B1221849).

Materials:

-

1 M Phosphoric acid (H₃PO₄)

-

1 M Ammonia solution (NH₃)

-

Methyl orange indicator

-

Burette, pipette, conical flask, evaporating basin, tripod, gauze, Bunsen burner

-

Filter paper and funnel

-

Stirring rod

Procedure:

-

Titration: Pipette a known volume (e.g., 25 mL) of 1 M ammonia solution into a conical flask. Add a few drops of methyl orange indicator.

-

Fill a burette with 1 M phosphoric acid and slowly add it to the ammonia solution while swirling, until the indicator changes color from yellow to orange/red, signifying neutralization. Record the volume of phosphoric acid used.

-

Reaction: Based on the stoichiometry (1:1 molar ratio), mix the appropriate volumes of the phosphoric acid and ammonia solutions in an evaporating basin.

-

Crystallization: Gently heat the solution in the evaporating basin to evaporate some of the water and concentrate the solution. Do not boil.

-

Allow the concentrated solution to cool slowly to room temperature. Crystals of NH₄H₂PO₄ will form.

-

Isolation and Drying: Separate the crystals from the mother liquor by filtration. Wash the crystals with a small amount of cold deionized water and then dry them in a desiccator.

Determination of Physical Properties

Melting Point: The melting point can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point.[8]

Density: Gas pycnometry is a precise method for determining the density of a solid powder.[9][10] The volume of the sample is measured by detecting the pressure change of a known volume of an inert gas (e.g., helium) in a calibrated chamber. The density is then calculated from the measured volume and the mass of the sample.

Solubility: The solubility in water at various temperatures can be determined by preparing a saturated solution at a specific temperature. A known volume of the clear supernatant is then carefully removed, and the concentration of the dissolved salt is determined gravimetrically (by evaporating the solvent) or by titration.[7][11]

Determination of Chemical Properties

pH of Aqueous Solution: Prepare a solution of known concentration (e.g., 0.2 M) by dissolving a precisely weighed amount of NH₄H₂PO₄ in deionized water. The pH of the solution can then be measured using a calibrated pH meter.[2][5]

Thermal Decomposition: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) can be used to study the thermal decomposition of NH₄H₂PO₄.[12][13][14] A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass and heat flow are recorded as a function of temperature. This provides information on the decomposition temperatures and the nature of the thermal events (endothermic or exothermic).

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Quality Control Logic

Caption: A logical workflow for the quality control of NH₄H₂PO₄.

Applications Overview

Caption: Overview of the primary and niche applications of NH₄H₂PO₄.

References

- 1. This compound [chemical-sales.com]

- 2. departments.johnabbott.qc.ca [departments.johnabbott.qc.ca]

- 3. edu.rsc.org [edu.rsc.org]

- 4. edu.rsc.org [edu.rsc.org]

- 5. profpaz.com [profpaz.com]

- 6. Usage of this compound | Mind Map - EdrawMind [edrawmind.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. calnesis.com [calnesis.com]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 13. researchgate.net [researchgate.net]

- 14. research.ijcaonline.org [research.ijcaonline.org]

An In-depth Technical Guide to the Nonlinear Optical Properties of Ammonium Dihydrogen Phosphate (ADP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium dihydrogen phosphate (B84403) (NH₄H₂PO₄), commonly known as ADP, is an inorganic crystal renowned for its significant nonlinear optical (NLO) properties. Its wide transparency range, high laser damage threshold, and substantial nonlinear coefficients make it a crucial material for various applications in photonics and laser technology, including frequency conversion and electro-optic modulation.[1][2] This technical guide provides a comprehensive overview of the core nonlinear optical characteristics of ADP, detailed experimental protocols for their measurement, and a summary of key quantitative data to serve as a valuable resource for researchers and professionals in the field.

Crystal Structure and Linear Optical Properties

ADP crystallizes in the tetragonal system with the space group I-42d.[3] This non-centrosymmetric structure is a prerequisite for second-order nonlinear optical effects. As a negative uniaxial crystal, ADP exhibits birefringence, with two distinct refractive indices: the ordinary refractive index (nₒ) and the extraordinary refractive index (nₑ).[4]

The wavelength-dependent refractive indices can be accurately calculated using the Sellmeier equations. These empirical formulas are essential for predicting phase-matching conditions for various nonlinear optical interactions.

Table 1: Sellmeier Equations and Coefficients for ADP [2][5]

| Refractive Index | Sellmeier Equation | Coefficient | Value |

| nₒ² | A + B / (λ² - C) + Dλ² / (λ² - E) | A | 2.3041 |

| B | 0.0111 | ||

| C | 0.0133 | ||

| D | 15.1086 | ||

| E | 400.0000 | ||

| nₑ² | A + B / (λ² - C) + Dλ² / (λ² - E) | A | 2.1643 |

| B | 0.0097 | ||

| C | 0.0129 | ||

| D | 5.8057 | ||

| E | 400.0000 | ||

| Note: Wavelength (λ) is in micrometers (μm). |

Second-Order Nonlinear Optical Properties

The second-order nonlinear optical response of a material is described by the second-order nonlinear optical susceptibility tensor, χ⁽²⁾, or more commonly in the context of second-harmonic generation, the nonlinear optical coefficient tensor, dᵢⱼ. For crystals with 4̅2m point group symmetry like ADP, the non-zero components of the d tensor are d₁₄, d₂₅, and d₃₆, where d₁₄ = d₂₅.[4]

Table 2: Second-Order Nonlinear Optical Coefficients of ADP

| Coefficient | Value (pm/V) | Wavelength (nm) | Reference |

| d₃₆ | 0.47 - 0.52 | 1064 | [2][4] |

| d₁₄ | ~d₃₆ | 1064 | [4] |

These coefficients are crucial for determining the efficiency of second-harmonic generation (SHG), sum-frequency generation (SFG), and difference-frequency generation (DFG).

Phase Matching for Second-Harmonic Generation (SHG)

Efficient SHG requires phase matching, where the refractive index of the fundamental wave matches that of the second-harmonic wave. In ADP, this can be achieved through angle tuning. For a given fundamental wavelength, there exists a specific angle of propagation relative to the crystal's optic axis at which phase matching occurs.

Table 3: Phase-Matching Angles for Type I SHG in ADP

| Fundamental Wavelength (nm) | Phase-Matching Angle (θ) |

| 1064 | ~41.2° |

| 1053 | ~42.1° |

Note: These values are approximate and can vary slightly with temperature and the specific Sellmeier equations used.

Third-Order Nonlinear Optical Properties

The third-order nonlinear optical response is characterized by the third-order nonlinear susceptibility tensor, χ⁽³⁾. This property governs phenomena such as third-harmonic generation (THG), four-wave mixing, and the nonlinear refractive index (n₂).

ADP exhibits a significant third-order nonlinear response, making it suitable for applications like third-harmonic generation.[6][7] The nonlinear refractive index (n₂) is a critical parameter in high-power laser applications, as it can lead to self-focusing. Z-scan measurements on ADP have shown a positive nonlinear refractive index (n₂ > 0), indicating a self-focusing effect.[8]

Table 4: Third-Order Nonlinear Optical Properties of ADP

| Property | Value | Wavelength (nm) | Pulse Duration | Method | Reference |

| Nonlinear Refractive Index (n₂) | > 0 (self-focusing) | 355 | picosecond | Z-scan | [8] |

| Nonlinear Absorption (β) | Reverse Saturable Absorption | 355 | picosecond | Z-scan | [8] |

| χ⁽³⁾ (anisotropic) | Anisotropic values for Z, X, and non-critical phase-matching directions | 355 | picosecond | Z-scan | [8] |

Laser Damage Threshold

The laser-induced damage threshold (LIDT) is a critical parameter that defines the maximum laser intensity a material can withstand without being damaged. The LIDT is dependent on several factors, including laser wavelength, pulse duration, and repetition rate, as well as material purity and surface quality.[9][10] Generally, the surface damage threshold is lower than the bulk damage threshold.[11]

Table 5: Laser Damage Threshold of ADP

| Wavelength (nm) | Pulse Duration (ns) | Damage Threshold (GW/cm²) | Notes | Reference |

| 1064 | ~10 | 6 | - | [2] |

| 355 | - | - | Defect-induced damage has been investigated.[9] |

It is important to note that deuteration of ADP (DADP) can influence its thermal stability and laser damage threshold.[1][12]

Experimental Protocols

Accurate characterization of the nonlinear optical properties of ADP requires precise experimental techniques. The following sections detail the methodologies for key experiments.

Maker Fringe Technique for Second-Order NLO Coefficients

The Maker fringe technique is a widely used method to determine the second-order nonlinear optical coefficients of a material.[13] It involves measuring the second-harmonic power as a function of the angle of incidence of a fundamental laser beam on a plane-parallel sample.

Experimental Workflow:

Caption: Maker Fringe Experimental Workflow.

Detailed Methodology:

-

Sample Preparation: A high-quality, single-crystal ADP sample is cut and polished to have parallel surfaces. The crystal orientation must be known precisely.

-

Laser Source: A stable, high-power pulsed laser, such as a Q-switched Nd:YAG laser operating at 1064 nm, is used as the fundamental source. The laser should have a well-defined beam profile (e.g., Gaussian TEM₀₀ mode).

-

Experimental Setup:

-

The laser beam is passed through a polarizer to ensure a known linear polarization.

-

The sample is mounted on a computer-controlled rotation stage that allows for precise variation of the angle of incidence.

-

After the sample, a spectral filter is used to block the fundamental wavelength and transmit only the second-harmonic signal.

-

A sensitive photodetector measures the power of the second-harmonic signal.

-

-

Data Acquisition: The second-harmonic power is recorded as a function of the incidence angle.

-

Data Analysis: The resulting data, known as Maker fringes, exhibit an oscillatory pattern. By fitting the experimental data to the theoretical Maker fringe equation, which takes into account the crystal's refractive indices, thickness, and the dᵢⱼ tensor components, the values of the nonlinear coefficients can be extracted relative to a standard reference material (e.g., quartz or KDP).[13]

Z-Scan Technique for Third-Order NLO Properties

The Z-scan technique is a simple yet sensitive single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[14][15]

Experimental Workflow:

Caption: Z-Scan Experimental Workflow.

Detailed Methodology:

-

Sample Preparation: A thin, polished ADP crystal is used. The thickness should be less than the Rayleigh range of the focused laser beam.

-

Laser Source: A laser with a high-quality Gaussian beam profile is required.

-

Experimental Setup:

-

The laser beam is focused by a lens.

-

The ADP sample is mounted on a translation stage that moves it along the z-axis through the focal point of the lens.

-

A photodetector measures the transmitted power. An aperture is placed before the detector for "closed-aperture" measurements.

-

-

Data Acquisition:

-

Open-Aperture Z-scan: The aperture is removed, and the total transmitted power is measured as the sample is moved along the z-axis. This measurement is sensitive to nonlinear absorption (β).

-

Closed-Aperture Z-scan: A partially closed aperture is placed before the detector. The measured transmittance is now sensitive to both nonlinear absorption and nonlinear refraction (n₂).

-

-

Data Analysis:

-

The open-aperture data is analyzed to determine β.

-

The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. The resulting curve, which shows a characteristic peak-valley or valley-peak shape, is analyzed to determine the sign and magnitude of n₂.[15] A pre-focal peak followed by a post-focal valley indicates a negative n₂, while the opposite indicates a positive n₂.

-

Kurtz-Perry Powder Technique for SHG Efficiency

The Kurtz-Perry powder technique is a rapid method for evaluating the second-harmonic generation efficiency of a material in powder form.[16][17] It is particularly useful for preliminary screening of new NLO materials.

Logical Relationship:

Caption: Kurtz-Perry Method Logic.

Detailed Methodology:

-

Sample Preparation: The ADP crystal is ground into a fine powder and sieved to obtain a specific range of particle sizes.

-

Measurement: The powdered sample is placed in a cell and irradiated with a high-intensity pulsed laser. The intensity of the generated second-harmonic light is measured.

-

Analysis: The SHG intensity from the ADP powder is compared to that of a standard reference material (e.g., powdered KDP) measured under the same conditions. This comparison provides a qualitative or semi-quantitative measure of the material's SHG efficiency and can indicate whether it is phase-matchable.[16][17]

Conclusion

Ammonium dihydrogen phosphate remains a material of significant interest for nonlinear optical applications due to its favorable combination of properties. This technical guide has provided a consolidated resource on its key nonlinear optical parameters, including second and third-order coefficients, phase-matching conditions, and laser damage thresholds. The detailed experimental protocols for the Maker fringe, Z-scan, and Kurtz-Perry techniques offer a practical framework for the characterization of ADP and other NLO materials. The presented data and methodologies are intended to support researchers and scientists in advancing the application of ADP in laser technology, frequency conversion, and other areas of photonics.

References

- 1. mdpi.com [mdpi.com]

- 2. unitedcrystals.com [unitedcrystals.com]

- 3. refractiveindex.info [refractiveindex.info]

- 4. web.stanford.edu [web.stanford.edu]

- 5. OPG [opg.optica.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Study on defect-induced damage behaviors of ADP crystals by 355 nm pulsed laser. | Semantic Scholar [semanticscholar.org]

- 10. Recent Advances in Laser-Induced Surface Damage of KH2PO4 Crystal [mdpi.com]

- 11. edmundoptics.com [edmundoptics.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. fonlo.org [fonlo.org]

- 14. Z-scan technique - Wikipedia [en.wikipedia.org]

- 15. api.creol.ucf.edu [api.creol.ucf.edu]

- 16. mdpi.com [mdpi.com]

- 17. kurtz-perry powder technique: Topics by Science.gov [science.gov]

A Technical Guide to the Piezoelectric Effect in Ammonium Dihydrogen Phosphate (ADP) Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the piezoelectric effect in Ammonium (B1175870) Dihydrogen Phosphate (B84403) (NH₄H₂PO₄), commonly known as ADP. This document covers the fundamental principles, quantitative material properties, and detailed experimental protocols for the characterization of this technologically significant inorganic crystal.

Introduction to Ammonium Dihydrogen Phosphate (ADP)

This compound is a colorless, tetragonal crystal that exhibits piezoelectricity, a property that allows it to generate an electric charge in response to applied mechanical stress and, conversely, to deform mechanically when an external electric field is applied.[1][2] Part of the potassium dihydrogen phosphate (KDP) isomorphous series, ADP has been a material of interest for various applications, including sonar transducers, electro-optic modulators, and nonlinear optics.[1][3][4] Its piezoelectric properties are intrinsically linked to its non-centrosymmetric crystal structure.[5][6]

ADP crystallizes in the tetragonal I-42d space group at room temperature.[7] This crystal structure lacks a center of inversion, which is a fundamental prerequisite for the existence of piezoelectricity.[5][6] The arrangement of the ammonium (NH₄⁺) and dihydrogen phosphate (H₂PO₄⁻) ions within the crystal lattice leads to the anisotropic electromechanical behavior characteristic of ADP.

Quantitative Material Properties of ADP

The piezoelectric, elastic, and dielectric properties of ADP are described by tensor quantities due to the anisotropic nature of the crystal. The following tables summarize the key quantitative data for ADP.

Table 1: Piezoelectric and Elastic Properties of ADP

| Property | Symbol | Value | Units |

| Piezoelectric Charge Constant | d₃₃ | ~1.8 to 2.4 | pC/N (picoCoulombs per Newton) |

| d₃₆ | ~50 | pC/N | |

| Elastic Compliance | s₁₁ | 15.6 | 10⁻¹² m²/N (inverse Pascals) |

| s₁₂ | 6.9 | 10⁻¹² m²/N | |

| s₁₃ | -3.2 | 10⁻¹² m²/N | |

| s₃₃ | 31.1 | 10⁻¹² m²/N | |

| s₄₄ | 116.0 | 10⁻¹² m²/N | |

| s₆₆ | 16.9 | 10⁻¹² m²/N |

Note: Piezoelectric and elastic properties can vary with crystal quality and measurement conditions.

Table 2: Dielectric and Optical Properties of ADP

| Property | Symbol | Value | Units |

| Relative Permittivity | ε₁₁/ε₀ | ~56 | Dimensionless |

| (Dielectric Constant) | ε₃₃/ε₀ | ~14 | Dimensionless |

| Refractive Index (ordinary) | nₒ | 1.522 (at optical wavelengths) | Dimensionless |

| Refractive Index (extraordinary) | nₑ | 1.478 (at optical wavelengths) | Dimensionless |

| Melting Point | Tₘ | 190 | °C |

| Density | ρ | 1.80 | g/cm³ |

Note: Dielectric properties are frequency-dependent. The values presented are typical for low-frequency measurements.[8]

Experimental Protocols

Crystal Growth

High-quality ADP single crystals are essential for accurate piezoelectric measurements. The slow evaporation method is a common and effective technique for growing ADP crystals.[9]

Methodology: Slow Evaporation

-

Solution Preparation: Prepare a saturated aqueous solution of high-purity ADP salt in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the saturated solution through a fine filter paper to remove any undissolved impurities.

-

Crystallization: Transfer the filtered solution to a clean crystallizing dish and cover it with a perforated lid to allow for slow evaporation of the solvent at a constant temperature.

-

Seed Crystal Selection: After a few days, small seed crystals will form at the bottom of the dish. Select a well-formed, transparent seed crystal for further growth.

-

Suspended Growth: Suspend the selected seed crystal in a freshly prepared, slightly supersaturated ADP solution.

-

Monitoring and Harvesting: Allow the crystal to grow over several weeks, monitoring the solution's saturation level. Once the crystal reaches the desired size, carefully remove it from the solution and dry it.

Measurement of the d₃₃ Piezoelectric Coefficient (Berlincourt Method)

The Berlincourt method is a quasi-static technique for directly measuring the longitudinal piezoelectric coefficient, d₃₃.[10][11][12] It involves applying a known, low-frequency force to the crystal and measuring the resulting charge.

Methodology:

-

Sample Preparation: Cut a sample of the ADP crystal with faces perpendicular to the crystallographic c-axis (the 3-direction). The typical sample geometry is a cube or a thin plate. Apply conductive electrodes (e.g., silver paste) to the two faces perpendicular to the 3-direction.

-

Clamping: Securely clamp the electroded sample in the d₃₃ meter between the two probes of the instrument.[11]

-

Force Application: The instrument applies a low-frequency (typically around 110 Hz) sinusoidal force of a known magnitude (e.g., 0.25 N) to the sample.[13]

-

Charge Measurement: The charge generated on the electrodes due to the direct piezoelectric effect is measured by a charge amplifier.

-

d₃₃ Calculation: The d₃₃ coefficient is then calculated as the ratio of the generated charge to the applied force. Modern d₃₃ meters provide a direct digital readout of the coefficient.[12]

Interferometric Measurement of Piezoelectric Strain

Laser interferometry is a high-precision optical technique used to measure the small displacements of the crystal surface when an electric field is applied (the converse piezoelectric effect).[14] Methods like the Michelson or Mach-Zehnder interferometer can be employed.[15][16]

Methodology (using a Michelson Interferometer):

-

Sample Preparation: Prepare a polished, electroded ADP sample as in the Berlincourt method.

-

Interferometer Setup: Place the sample in one arm of a Michelson interferometer, with the reflecting surface being one of the electroded faces of the crystal.

-

Voltage Application: Apply a time-varying (sinusoidal) voltage across the electrodes of the ADP crystal.

-

Displacement and Interference: The applied voltage induces a strain in the crystal, causing a displacement of the reflecting surface. This displacement changes the optical path length of the laser beam in that arm of the interferometer, leading to a modulation of the interference fringe pattern.

-

Detection and Analysis: A photodetector measures the intensity modulation of the interference pattern. The amplitude of this modulation is directly proportional to the displacement of the crystal surface.

-

Strain and Coefficient Calculation: The piezoelectric strain is calculated from the measured displacement and the sample thickness. The piezoelectric coefficient (e.g., d₃₃) is then determined from the relationship between the strain and the applied electric field.[14]

Relationship between Crystal Symmetry and Piezoelectricity

The piezoelectric effect is a direct consequence of a material's crystal structure. Only crystals that belong to non-centrosymmetric point groups can exhibit piezoelectricity.[5] ADP belongs to the point group 42m, which lacks a center of symmetry.

When a mechanical stress is applied to a non-centrosymmetric crystal like ADP, the displacement of the positive (NH₄⁺) and negative (H₂PO₄⁻) charge centers within the unit cell is not symmetric. This results in the creation of a net electric dipole moment, leading to a macroscopic polarization and the appearance of a surface charge.

Applications in Research and Drug Development

While ADP's primary applications have been in transducers and optics, its well-characterized piezoelectric properties make it a useful reference material in materials science research.[1] For professionals in drug development, understanding piezoelectric materials can be relevant in the context of:

-

Biosensors: Piezoelectric crystals are used in quartz crystal microbalances (QCMs) for highly sensitive mass detection, which can be adapted for studying biomolecular interactions.

-

Advanced Drug Delivery: Research into "smart" materials for drug delivery sometimes explores the use of piezoelectric nanoparticles that can be actuated by an external field (e.g., ultrasound) to release a therapeutic agent.

-

Cellular Mechanotransduction: Studying the interaction of cells with piezoelectric substrates can provide insights into how mechanical forces are converted into biochemical signals.

This guide provides the foundational knowledge of ADP's piezoelectric properties, which can be leveraged for the design and calibration of such advanced research tools.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. ijera.com [ijera.com]

- 4. researchgate.net [researchgate.net]

- 5. Piezoelectricity [lampz.tugraz.at]

- 6. Breaking crystal symmetries in pursuit of piezoelectricity | News | CORDIS | European Commission [cordis.europa.eu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. erpublication.org [erpublication.org]

- 10. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Piezotest.com - d33 PiezoMeter Systems (d33 Meters) [piezotest.com]

- 13. piezopvdf.com [piezopvdf.com]

- 14. Methods of Experimental Physics (MXP) - Measuring Properties of the Piezoelectric Crystal Using A Quadrature Michelson Interferometer [sites.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) dihydrogen phosphate (B84403) (ADP), a compound of significant interest in various scientific and industrial fields. This document details the decomposition pathway, presents quantitative data from thermal analysis, and outlines the experimental protocols for robust characterization.

Introduction

Ammonium dihydrogen phosphate (NH₄H₂PO₄), also known as monoammonium phosphate (MAP), is a salt of ammonia (B1221849) and phosphoric acid.[1] Its thermal behavior is of critical importance in applications ranging from agriculture, as a component of fertilizers, to materials science, where it is used in fire retardants and specialty glass manufacturing.[2] Understanding the precise mechanism and kinetics of its decomposition is essential for optimizing these applications and for ensuring safety and process control.

Upon heating, ADP undergoes a multi-step decomposition process, releasing volatile products and forming various condensed phosphoric acids. This guide will elucidate these transformations, providing the necessary data and methodologies for researchers to conduct their own investigations.

The Thermal Decomposition Pathway

The thermal decomposition of this compound is not a single event but a sequence of reactions that occur over a range of temperatures. The process begins with the evolution of ammonia and water, followed by the condensation of the remaining phosphate species.

The primary decomposition reaction involves the endothermic breakdown of ADP into ammonia (NH₃) and phosphoric acid (H₃PO₄).[3][4][5] This initial step is generally observed to begin at temperatures around 150-200°C.[1][3][6]

As the temperature increases, the newly formed phosphoric acid undergoes a series of condensation reactions, eliminating water molecules to form polyphosphoric acids. The first of these is pyrophosphoric acid (H₄P₂O₇), which subsequently converts to metaphosphoric acid (HPO₃) at even higher temperatures.[3][6] The ultimate solid residue at very high temperatures is phosphorus pentoxide (P₂O₅).

The key stages of the decomposition can be summarized as follows:

-

Initial Decomposition: NH₄H₂PO₄(s) → NH₃(g) + H₃PO₄(l)

-

First Condensation: 2H₃PO₄(l) → H₄P₂O₇(l) + H₂O(g)

-

Second Condensation: H₄P₂O₇(l) → 2HPO₃(l) + H₂O(g)

-

Final Decomposition: 2HPO₃(l) → P₂O₅(s) + H₂O(g)

Quantitative Thermal Analysis Data

The thermal decomposition of ADP has been extensively studied using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal events as a function of temperature.

Table 1: Summary of Thermal Decomposition Stages of this compound

| Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Evolved Gaseous Products | Solid Residue |

| Initial Decomposition | 154 - 250[3] | ~188[3] | ~14.8[1] | NH₃, H₂O | H₃PO₄ |

| First Condensation | 250 - 350[3] | ~271[4] | ~10[3] | H₂O | H₄P₂O₇ |

| Second Condensation | 350 - 530[3] | ~521[4] | ~75 (cumulative)[3] | H₂O | (HPO₃)n |

| Final Decomposition | >530[3][6] | - | >75 (cumulative)[3] | H₂O | P₂O₅ |

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and sample purity.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reproducible data in the thermal analysis of ADP. The following protocols are based on established practices in the field.

Objective: To determine the temperature-dependent mass loss of ADP and identify the evolved gaseous products.

Materials and Equipment:

-

This compound (99.99% purity)[3]

-

Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS)

-

Platinum or alumina (B75360) crucibles[3][6]

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of ADP into a clean, tared TGA crucible.[5] Ensure the sample is evenly spread at the bottom of the crucible to promote uniform heating.[6]

-

Instrument Setup:

-

Place the crucible in the TGA autosampler or manually load it onto the balance mechanism.

-

Purge the furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[1][8]

-

Set the initial temperature to ambient (e.g., 30°C).

-

Program the TGA to heat the sample from the initial temperature to 600°C at a constant heating rate of 1-10°C/min.[1][9] A slower heating rate generally provides better resolution of thermal events.[4]

-

Ensure the heated transfer line to the MS is maintained at a temperature sufficient to prevent condensation of evolved gases (e.g., 200°C).

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA curve), the rate of mass change (DTG curve), and the mass spectra of the evolved gases.

-

The mass spectrometer should be set to scan a mass-to-charge (m/z) range relevant to the expected products, such as m/z 10-100.

-

-

Data Analysis:

-

Analyze the TGA curve to identify the temperature ranges of significant mass loss.

-

Correlate the DTG peaks with the temperatures of the maximum rate of decomposition.

-

For each mass loss event, examine the corresponding mass spectra to identify the evolved gases. Key m/z values to monitor include 14 (N⁺), 15 (NH⁺), 16 (NH₂⁺), and 17 (NH₃⁺) for ammonia, and 18 (H₂O⁺) for water.[3]

-

Objective: To measure the heat flow associated with the thermal transitions of ADP.

Materials and Equipment:

-

This compound (99.99% purity)[3]

-

Differential Scanning Calorimeter (DSC)

-

Crimper for sealing pans

-

High-purity inert gas (e.g., argon or nitrogen)[1]

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of ADP into a tared DSC pan.[10]

-

Hermetically seal the pan using a crimper to ensure that the evolved gases do not escape, which could affect the heat flow measurement.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with the inert gas at a flow rate of 20-50 mL/min.[10]

-

Equilibrate the cell at a starting temperature of 30°C.

-

Program the DSC to heat the sample at a constant rate, typically 10°C/min, to a final temperature of approximately 450°C.[10]

-

-

Data Acquisition:

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Identify endothermic and exothermic peaks in the DSC thermogram. The decomposition of ADP is characterized by endothermic events.

-

Determine the onset and peak temperatures for each thermal event.

-

Integrate the area under the peaks to determine the enthalpy change (ΔH) associated with each transition.

-

Visualizations

The following diagrams illustrate the thermal decomposition pathway of ADP and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

References

- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. s4science.at [s4science.at]